Deprotection: TFA vs. TFMSA
The 2,4-dimethoxyphenyl-pseudothiaproline ring in Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH is cleaved using standard TFA conditions (80% TFA in DCM) [1]. In contrast, the dimethyl-substituted analog Cys(Psi(Me,Me)pro) requires a harsher, more hazardous cleavage cocktail of 10% TFMSA/TFA . This difference directly impacts laboratory safety protocols and process compatibility in automated peptide synthesizers.
| Evidence Dimension | Pseudoproline Ring Cleavage Conditions |
|---|---|
| Target Compound Data | Cleavage with 80% TFA in DCM |
| Comparator Or Baseline | Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH: Cleavage with 10% TFMSA/TFA |
| Quantified Difference | Use of standard TFA vs. requirement for superacid TFMSA |
| Conditions | Standard Fmoc/tBu SPPS global deprotection step |
Why This Matters
The compatibility with standard TFA cleavage simplifies laboratory workflows, eliminates the need for specialized reagents, and reduces safety risks, making it a more practical choice for routine peptide synthesis and scale-up.
- [1] Iris Biotech GmbH. (n.d.). Fmoc-L-Lys(Boc)-L-Cys[PSI(Dmp,H)pro]-OH (Product Code PSI1520). View Source
